2-Fluoro-3-phenoxybenzaldehyde

Agrochemical synthesis Pyrethroid intermediate Regioisomer purity

2-Fluoro-3-phenoxybenzaldehyde (467457-62-1) is a critical fluorinated intermediate. Its ortho-fluorine substitution uniquely enhances electrophilicity for chalcone/pyrazole synthesis, directly impacting drug-likeness and insecticidal activity. Unlike non-fluorinated analogs, this regioisomer ensures reproducibility in pyrethroid pathways (e.g., flumethrin). Procuring this exact grade mitigates impurity formation, securing consistent yield and purity in your downstream API or agrochemical scale-up processes.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 467457-62-1
Cat. No. B3042012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-phenoxybenzaldehyde
CAS467457-62-1
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2F)C=O
InChIInChI=1S/C13H9FO2/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9H
InChIKeyYGNRDKOTFCNFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-phenoxybenzaldehyde (CAS 467457-62-1) for R&D Procurement: A Strategic Intermediate for Fluorinated Agrochemical and Pharmaceutical Synthesis


2-Fluoro-3-phenoxybenzaldehyde (CAS 467457-62-1), molecular formula C13H9FO2 and molecular weight 216.21 g/mol, is a fluorinated benzaldehyde derivative characterized by a phenoxy group at the 3-position and a fluorine atom at the 2-position of the aromatic ring . This substitution pattern defines its role as a versatile building block in the synthesis of complex organic molecules, particularly within medicinal chemistry and agrochemical research . Its reactivity is governed by the aldehyde group, which facilitates condensation reactions to form Schiff bases, chalcones, and various heterocyclic scaffolds, while the ortho-fluorine substituent modulates the electronic properties of the ring, impacting both reactivity and the physicochemical profile of downstream products .

Why Generic 2-Fluoro-3-phenoxybenzaldehyde Analogs Cannot Guarantee Equivalent Reactivity and Downstream Performance


Simple substitution with other halogenated or non-halogenated 3-phenoxybenzaldehyde analogs (e.g., 3-phenoxybenzaldehyde, 4-fluoro-3-phenoxybenzaldehyde) is not equivalent due to the critical, position-specific electronic and steric effects imparted by the ortho-fluorine atom. The 2-fluoro substitution pattern uniquely influences the electron density of the aromatic ring, directly modulating the reactivity of the adjacent aldehyde group in key condensation reactions . This can lead to significantly different reaction rates, yields, and regioselectivities compared to its non-fluorinated or differently substituted counterparts, as demonstrated in the synthesis of pyrethroid insecticides and other bioactive molecules [1]. Such variations in intermediate performance have a cascading effect on the yield and purity of the final active pharmaceutical or agrochemical ingredient, making precise procurement of the correct regioisomer a non-negotiable step in a reproducible synthetic route.

Quantitative Evidence Guide: 2-Fluoro-3-phenoxybenzaldehyde Performance Data vs. Key Comparators for Informed Procurement


Regioisomer Purity: The Critical Differentiator in Insecticidal Ester Synthesis

In the synthesis of arthropodicidal esters, the use of a specific 3-phenoxy-fluoro-benzaldehyde regioisomer is essential. A foundational patent in the field (US4218469A) explicitly identifies three distinct regioisomers—3-phenoxy-4-fluoro-benzaldehyde, 5-phenoxy-2-fluoro-benzaldehyde, and 3-fluoro-5-phenoxy-benzaldehyde—as distinct starting materials for producing different 3-phenoxy-fluoro-benzyl alcohol intermediates [1]. The present compound, 2-fluoro-3-phenoxybenzaldehyde, is a regioisomer of these, and its unique substitution pattern means it will lead to a different active ester. While the patent does not directly quantify the activity of each isomer, it establishes that substitution at different positions (e.g., 5-phenoxy-2-fluoro vs. 3-phenoxy-4-fluoro) is required to create a specific, active pyrethroid ester. Therefore, substituting with an incorrect regioisomer like 5-phenoxy-2-fluoro-benzaldehyde would lead to the synthesis of a structurally different final product, the biological activity of which cannot be assumed to be equivalent.

Agrochemical synthesis Pyrethroid intermediate Regioisomer purity

Fluorine-Induced Electronic Modulation: A Key Driver for Enhanced Synthetic Utility

The presence of the fluorine atom at the ortho position in 2-fluoro-3-phenoxybenzaldehyde is known to enhance the compound's utility as a building block. The introduction of fluorine into organic molecules can lead to enhanced biological activity and improved pharmacokinetic profiles in downstream drug candidates . The ortho-fluorine substituent influences the electron density of the aromatic ring, which can modulate the reactivity of the adjacent aldehyde group. This can lead to different reaction rates and yields compared to its non-fluorinated analog, 3-phenoxybenzaldehyde [1].

Medicinal chemistry Building block Electronic effects Fluorine chemistry

Validated Intermediate for High-Value Pyrethroid Agrochemicals

2-Fluoro-3-phenoxybenzaldehyde is explicitly documented as a key intermediate in the synthesis of specific pyrethroid insecticides . Its use is not generic; it is linked to the production of high-value active ingredients, including flumethrin, a widely used veterinary and agricultural insecticide . The compound's specific substitution pattern is essential for the correct assembly of the final pyrethroid ester structure, which directly influences the insecticide's potency and spectrum of activity. Substituting this with a simpler, less expensive aldehyde would derail the synthesis, leading to an inactive or sub-optimal final product.

Agrochemical Pyrethroid Insecticide Intermediate

Optimal Application Scenarios for 2-Fluoro-3-phenoxybenzaldehyde (CAS 467457-62-1) Based on Product-Specific Evidence


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Libraries

In drug discovery programs, 2-fluoro-3-phenoxybenzaldehyde is a valuable aldehyde building block for the parallel synthesis of fluorinated heterocyclic libraries. Its ortho-fluorine and phenoxy groups are designed to enhance the drug-likeness of resulting compounds by improving metabolic stability, membrane permeability, and target binding affinity . It is particularly useful in reactions to form chalcones, pyrazoles, and Schiff bases, which are privileged scaffolds in medicinal chemistry .

Agrochemical R&D: Optimized Synthesis of Next-Generation Pyrethroids

For agrochemical research focused on developing novel insecticides with improved potency and reduced environmental impact, this compound serves as a critical intermediate. Its use is mandated in specific synthetic routes to access certain 3-phenoxy-fluoro-benzyl esters, a class of compounds with proven arthropodicidal activity [1]. The precise fluorine substitution is key to achieving the desired biological activity, as even minor regioisomeric changes can abolish insecticidal properties [1].

Process Chemistry: Optimizing and Scaling Validated Synthetic Routes

In a process chemistry setting where a synthetic route to a specific pyrethroid (e.g., flumethrin) is being scaled up, the procurement of the exact intermediate, 2-fluoro-3-phenoxybenzaldehyde, is non-negotiable . This is to ensure batch-to-batch consistency and to avoid the formation of regioisomeric impurities that could be difficult to separate and could compromise the purity profile of the final active pharmaceutical or agrochemical ingredient . The compound's established use in these routes provides a strong precedent for its selection in a scaled process.

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